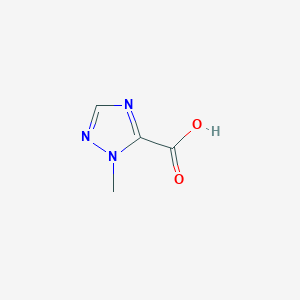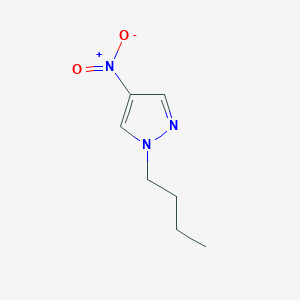
1-Methyl-1H-1,2,4-triazole-5-carboxylic acid
Übersicht
Beschreibung
1-Methyl-1H-1,2,4-triazole-5-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of the 1,2,4-triazole family, which is known for its versatile biological activities .
Synthesis Analysis
Methyl-1H-1,2,4-triazole-3-carboxylate, a similar compound, can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . This compound is utilized as a precursor for preparing the nucleoside analogue, Ribavirin . The synthesis of 1,2,4-triazoles generally involves a multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols .Chemical Reactions Analysis
Triazole compounds, including 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid, are known for their ability to undergo a variety of chemical reactions. For instance, they can participate in multicomponent reactions involving aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols to produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles .Wissenschaftliche Forschungsanwendungen
-
Organic Chemistry
- 1H-1,2,4-Triazole derivatives are synthesized from hydrazines and formamide under microwave irradiation in the absence of a catalyst .
- This method shows excellent functional-group tolerance and avoids the use of strong oxidants and transition-metal catalysts .
- The results include the synthesis of 1,5-disubstituted and 1-aryl 1,2,4-triazoles .
-
Pharmaceutical Chemistry
- Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .
- It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .
- The crystal structure of methyl-1H-1,2,4-triazole-3-carboxylate has been analyzed .
-
Synthesis of Nucleoside Analogues
- Methyl-1H-1,2,4-triazole-3-carboxylate, which can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol, is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .
- It may also be used in the synthesis of the following nucleoside analogues:
- 1-(2,2-dimethyl-6-trityloxymethyl-4,6a-dihydro-3aH-cyclopenta[1,3]dioxol-4-yl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester
- Methyl 4,6-O-benzylidene-2-(methyl 1H-1,2,4-triazol-1-yl-3-carboxylate)-2-deoxy-D-altrohexopyranoside
- 1,5-anhydro-4,6-O-benzylidene-2-(methyl 1H-1,2,4-triazol-1-yl-3-carboxylate)-2-deoxy-D-altro-hexitol
-
Pharmacological Potentials
- Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
- The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
-
Preparation of Carbohydrazide
-
Material Sciences
Eigenschaften
IUPAC Name |
2-methyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-7-3(4(8)9)5-2-6-7/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALLMKCACFMPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679691 | |
| Record name | 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-1,2,4-triazole-5-carboxylic acid | |
CAS RN |
815588-93-3 | |
| Record name | 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453274.png)


![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B1453278.png)



![1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1453284.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)


![[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1453294.png)